N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide
Description
Properties
Molecular Formula |
C9H13BrN2OS |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-7(13)12-5-4-11-6-8-2-3-9(10)14-8/h2-3,11H,4-6H2,1H3,(H,12,13) |
InChI Key |
LOSTZXUCNODLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide generally follows a multi-step organic synthesis approach involving:
Step 1: Formation of Schiff Base
5-bromothiophene-2-carbaldehyde is reacted with ethylenediamine to form an imine (Schiff base). This condensation reaction typically occurs in an organic solvent such as dichloromethane or ethanol under mild conditions.Step 2: Reduction of Schiff Base
The imine intermediate is reduced to the corresponding secondary amine using a reducing agent like sodium borohydride (NaBH4). This step converts the C=N double bond into a C–N single bond, stabilizing the aminoethyl linkage.Step 3: Acetylation
The resulting amine is acetylated using acetic anhydride in the presence of a base such as triethylamine to yield the target acetamide compound.
This synthetic pathway is summarized in Table 1.
| Step | Reactants | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | 5-bromothiophene-2-carbaldehyde + ethylenediamine | Solvent: DCM or ethanol, room temperature | Schiff base (imine) |
| 2 | Schiff base | NaBH4, mild conditions | Secondary amine |
| 3 | Secondary amine | Acetic anhydride, triethylamine | N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide |
Table 1: Typical synthetic route for N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide
Reaction Conditions and Optimization
Solvents: Dichloromethane (DCM), ethanol, or tetrahydrofuran (THF) are commonly used solvents for the condensation and acetylation steps due to their ability to dissolve both organic aldehydes and amines.
Temperature: The Schiff base formation is generally conducted at room temperature or slightly elevated temperatures (25–40°C). Reduction with sodium borohydride is performed at 0–25°C to control reaction rate and avoid side reactions. Acetylation is typically done at 0–50°C.
Reaction Time: Schiff base formation usually requires 1–3 hours. Reduction takes 1–2 hours, while acetylation can be completed within 1 hour.
Catalysts/Bases: Triethylamine is often used during acetylation to neutralize acetic acid byproduct and drive the reaction forward.
Industrial Scale Considerations
For industrial production, the synthetic route is adapted to continuous flow reactors and automated systems to enhance yield, reproducibility, and purity. Reaction parameters such as temperature, pressure, and molar ratios are tightly controlled. The use of sealed systems or reflux conditions is common to optimize conversion rates and minimize impurities.
Chemical Reaction Analysis
Types of Reactions Involved
- Condensation: Formation of the Schiff base via nucleophilic addition of the amine to the aldehyde carbonyl group.
- Reduction: Conversion of imine to amine using hydride donors.
- Acetylation: Nucleophilic acyl substitution where the amine attacks acetic anhydride.
Common Reagents and Their Roles
| Reagent | Role | Typical Conditions |
|---|---|---|
| 5-bromothiophene-2-carbaldehyde | Aldehyde substrate | Starting material |
| Ethylenediamine | Nucleophile for Schiff base formation | Room temperature, solvent |
| Sodium borohydride (NaBH4) | Reducing agent | 0–25°C, aqueous or alcoholic medium |
| Acetic anhydride | Acetylating agent | Room temperature, base present |
| Triethylamine | Base catalyst | During acetylation |
Table 2: Key reagents in the synthesis
Comparative Data from Research Studies
Yields and Purity
| Step | Reported Yield (%) | Purity (%) (HPLC) | Reference |
|---|---|---|---|
| Schiff base formation | 85–95 | >90 | Literature synthesis protocols |
| Reduction | 80–90 | >95 | Experimental data |
| Acetylation | 90–98 | >98 | Industrial synthesis reports |
Alternative Synthetic Routes
Some studies have explored direct reductive amination of 5-bromothiophene-2-carbaldehyde with ethylenediamine using sodium triacetoxyborohydride as a milder reducing agent to combine the condensation and reduction steps in one pot, improving efficiency and reducing reaction time.
Protection-deprotection strategies for the amine group have been reported to improve selectivity during acetylation in complex molecule synthesis.
Research Findings and Applications Related to Preparation
The bromine atom on the thiophene ring allows for further functionalization via substitution reactions, such as Suzuki cross-coupling, enabling the synthesis of derivatives with varied biological activities.
The compound’s synthesis has been optimized for use as an intermediate in medicinal chemistry, where modifications to the aminoethyl and acetamide groups are critical for tuning pharmacological properties.
Summary Table of Preparation Methods
| Preparation Aspect | Details | Notes |
|---|---|---|
| Starting materials | 5-bromothiophene-2-carbaldehyde, ethylenediamine | Commercially available |
| Key reactions | Schiff base formation, reduction, acetylation | Multi-step synthesis |
| Reducing agents | Sodium borohydride (common), sodium triacetoxyborohydride (alternative) | Choice affects reaction conditions |
| Acetylation agent | Acetic anhydride | Requires base catalyst (triethylamine) |
| Solvents | DCM, ethanol, THF | Solubility and reaction compatibility |
| Reaction temperatures | 0–50°C | Controlled to optimize yield |
| Yields | 80–98% per step | High purity achievable |
| Industrial scale | Continuous flow, automated reactors | Enhanced reproducibility and efficiency |
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound vs. Phenyl-Based Analogs
- Compound 19 (N-{2-[(2-Bromo-5-methoxyphenyl)methylamino]ethyl}acetamide): Shares the ethylacetamide chain but replaces the thiophene with a bromo-methoxyphenyl group. Methoxy groups are electron-donating, contrasting with bromine’s electron-withdrawing effect. Synthesized via reductive N-alkylation using LiAlH4 and Pd/C, yielding 48.7% .
- 7a–7e Series (e.g., N-(2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide): Biphenyl derivatives with chloro and alkoxy substituents. Synthesized via SOCl2-mediated activation of carboxylic acids followed by coupling with N-(2-aminoethyl)acetamide, yielding 28.0–48.7% .
Target Compound vs. Heterocyclic Analogs
- N-(3-Acetyl-2-thienyl)acetamides: Feature acetylated thiophene rings but lack the bromine and ethylamino spacer. Synthesized in one step from 3-acetylthiophen-2-amine, highlighting the reactivity of thiophene amines in acetylation reactions .
- N-{2-[(5-Bromopyridin-2-yl)amino]ethyl}acetamide: Replaces thiophene with a pyridine ring.
Physicochemical Properties
- Spectroscopic Data :
- The target compound’s bromothiophene moiety would exhibit distinct ¹H NMR shifts (e.g., deshielded protons near Br) compared to phenyl analogs like Compound 17. Thiophene’s aromaticity may also reduce rotational freedom versus biphenyl systems .
- IR spectra for similar acetamides show characteristic C=O stretches near 1650–1680 cm⁻¹ and N-H bends at ~3300 cm⁻¹, consistent across analogs .
- Solubility and Stability: Thiophene’s sulfur atom may enhance lipophilicity compared to phenyl rings but reduce water solubility. Bromine’s electronegativity could improve metabolic stability relative to methoxy or cyano substituents .
Biological Activity
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an opioid kappa agonist. This article explores its synthesis, biological effects, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃BrN₂OS
- Molecular Weight : 277.18 g/mol
- IUPAC Name : N-(2-(((5-bromothiophen-2-yl)methyl)amino)ethyl)acetamide hydrochloride
The compound features a bromothiophene moiety linked to an acetamide group through an ethylamine bridge, which contributes to its unique pharmacological properties.
Opioid Receptor Interaction
Research indicates that this compound acts as an opioid kappa agonist , which suggests potential applications in pain management therapies. The analgesic effects observed are reversible by naloxone, a known opioid antagonist, indicating the compound's specific interaction with opioid receptors.
Antioxidant Properties
In addition to its opioid activity, derivatives of this compound exhibit antioxidant properties , suggesting their potential in combating oxidative stress-related diseases. This dual activity enhances its therapeutic profile, making it a candidate for further exploration in various medicinal applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of the Thiophene Derivative : Reaction of 5-bromothiophene with ethylenediamine.
- Acetylation : The resulting intermediate is acetylated using acetic anhydride.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form for stability and solubility.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-(4-methoxyphenyl)-ethyl)-acetamide | Contains a methoxyphenyl group | Analgesic properties | Potential for CNS activity |
| N-(2-(4-cyanophenoxy)-acetamide | Cyanophenoxy substituent | Antimicrobial activity | Unique electron-withdrawing properties |
| 5-Bromo-N-(2-methylphenyl)acetamide | Methylphenyl instead of thiophene | Anti-inflammatory effects | Different pharmacological profile |
This compound stands out due to its specific bromothiophene structure, which may enhance its interactions with biological targets compared to other acetamides.
Case Studies and Research Findings
Recent studies have utilized molecular docking and receptor binding assays to evaluate the binding affinity of this compound to various opioid receptors. These studies indicate that modifications to the thiophene ring or acetamide group can significantly impact both binding affinity and biological efficacy.
Additionally, investigations into the compound's antimicrobial properties have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, further expanding its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
